1-[(2-Hydroxyethyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
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Overview
Description
1-[(2-Hydroxyethyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is a complex organic compound with the molecular formula C16H12O3S This compound is characterized by the presence of a hydroxyethyl sulfanyl group attached to an anthracene-2-carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Hydroxyethyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide typically involves the reaction of anthraquinone derivatives with hydroxyethyl sulfanyl compounds. One common method involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of aqueous hydrogen peroxide, ethanol, and titanium tetraisopropoxide as a catalyst . The reaction is carried out at 50°C to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Hydroxyethyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The hydroxyethyl sulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
1-[(2-Hydroxyethyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(2-Hydroxyethyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl sulfanyl group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiodiglycol: A diol with a sulfur atom replacing a methylene group, known for its antioxidant and solvent properties.
5-[(2-Hydroxyethyl)sulfanyl]-3-amino-1,2,4-triazoles: Compounds with similar hydroxyethyl sulfanyl groups, used in various chemical reactions.
Uniqueness
1-[(2-Hydroxyethyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide stands out due to its unique combination of an anthracene-2-carboxamide structure with a hydroxyethyl sulfanyl group
Properties
Molecular Formula |
C17H13NO4S |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
1-(2-hydroxyethylsulfanyl)-9,10-dioxoanthracene-2-carboxamide |
InChI |
InChI=1S/C17H13NO4S/c18-17(22)12-6-5-11-13(16(12)23-8-7-19)15(21)10-4-2-1-3-9(10)14(11)20/h1-6,19H,7-8H2,(H2,18,22) |
InChI Key |
KVSSKLYIXPSZJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)N)SCCO |
Origin of Product |
United States |
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